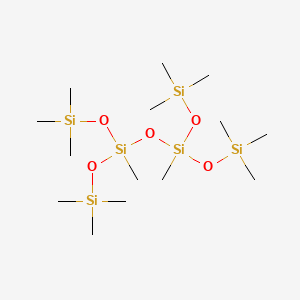

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane

Description

Systematic Nomenclature and Synonym Taxonomy

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organosilicon compounds, reflecting the complex branching pattern and substitution scheme present in this molecule. The primary name indicates the presence of eight methyl groups distributed across positions 1, 3, 5, and 7 of the tetrasiloxane backbone, with two additional trimethylsiloxy substituents located at positions 3 and 5. This nomenclature system provides a clear indication of the molecular architecture, distinguishing between the methyl groups directly attached to silicon atoms within the main chain and the trimethylsiloxy groups that constitute pendant branches.

The compound's synonym taxonomy reveals multiple alternative naming conventions that emphasize different aspects of its structure. The Chemical Abstracts Service has assigned the registry number 2003-92-1 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking. Alternative systematic names include "trimethyl-[methyl-[methyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane," which describes the compound from the perspective of trimethylsilyl connectivity patterns. This alternative nomenclature highlights the hierarchical branching structure where trimethylsilyl groups are connected through oxygen bridges to the central silicon framework.

Additional synonyms documented in chemical databases include "Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl-3,5-bis[(trimethylsilyl)oxy]-" and "3,3'-oxybis(1,1,1,3,5,5,5-heptamethyltrisiloxane)," each emphasizing different structural features. The latter designation particularly illustrates how the molecule can be conceptualized as two heptamethyltrisiloxane units connected through an oxygen bridge. Database identifiers such as DTXSID20339061 and DTXCID20290143 provide additional tracking mechanisms within toxicological and chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₄₂O₅Si₆ reveals the substantial size and complexity of this compound, indicating the presence of fourteen carbon atoms, forty-two hydrogen atoms, five oxygen atoms, and six silicon atoms. This composition reflects the extensive methylation pattern characteristic of organosilicon compounds designed for enhanced stability and specific physical properties. The high hydrogen-to-carbon ratio of 3:1 indicates that all carbon atoms exist as methyl groups, confirming the absence of any aromatic or extended aliphatic structures within the molecule.

The calculated molecular weight of 458.99 grams per mole positions this compound among medium-molecular-weight organosilicon species, significantly larger than simple siloxanes but smaller than high-molecular-weight polymeric silicones. This molecular weight range typically correlates with intermediate volatility and specific rheological properties that distinguish such compounds from both low-molecular-weight volatile siloxanes and high-molecular-weight polymeric materials. The substantial contribution of silicon atoms to the total molecular weight reflects the high silicon content characteristic of heavily substituted siloxane architectures.

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₄₂O₅Si₆ | High silicon content with extensive methylation |

| Molecular Weight | 458.99 g/mol | Medium-molecular-weight organosilicon compound |

| Carbon Atoms | 14 | All present as methyl substituents |

| Silicon Atoms | 6 | Indicates complex branched siloxane structure |

| Oxygen Atoms | 5 | Siloxane bridge formation and connectivity |

| Hydrogen Atoms | 42 | Complete methylation of silicon centers |

Three-Dimensional Conformational Isomerism

The conformational behavior of this compound exhibits significant complexity due to the multiple rotational degrees of freedom inherent in siloxane linkages and the steric interactions between bulky trimethylsiloxy substituents. Research into siloxane conformational isomerism has demonstrated that silicon-oxygen bonds possess characteristically low rotational barriers, resulting in facile interconversion between different spatial arrangements of substituents. The presence of multiple siloxane bonds within this compound creates numerous conformational possibilities that must be evaluated through consideration of both enthalpic and entropic contributions to molecular stability.

Experimental studies using high-resolution infrared spectroscopy have revealed that organosilicon compounds containing multiple siloxane linkages can adopt distinct conformational isomers, particularly when hydroxyl or other polar groups are present to provide stabilization through intramolecular interactions. In the case of this compound, the bulky trimethylsiloxy groups create significant steric constraints that influence the preferred conformational arrangements. The gauche and trans orientations about siloxane bonds become particularly important in determining the overall molecular shape and properties.

Computational studies of similar branched siloxane systems have indicated that conformational preferences arise from a delicate balance between steric repulsion and favorable van der Waals interactions. The trimethylsiloxy substituents in this compound can adopt various spatial orientations relative to the tetrasiloxane backbone, creating conformational isomers that may exhibit different physical properties such as viscosity, surface tension, and volatility. The identification of statistically relevant conformational macrostates requires consideration of all rotational degrees of freedom and their associated energy barriers.

Molecular dynamics simulations have proven particularly valuable for understanding the conformational behavior of complex organosilicon compounds, revealing that even highly substituted siloxanes can exhibit significant conformational flexibility. The relatively open silicon-oxygen-silicon bond angles, typically around 142.5 degrees, contribute to this flexibility by reducing steric strain in various conformational arrangements. This geometric feature distinguishes siloxanes from carbon-based systems and enables the adoption of conformations that would be energetically unfavorable in organic analogues.

Bond Connectivity and Hybridization Patterns

The bond connectivity pattern in this compound reflects the tetrahedral hybridization characteristic of silicon atoms in organosilicon compounds, with each silicon center adopting approximately sp³-like geometry. The tetrasiloxane backbone consists of four silicon atoms connected through oxygen bridges, creating a linear chain with pendant trimethylsiloxy groups attached at the 3 and 5 positions. This connectivity pattern results in a highly branched architecture where the central portion of the molecule exhibits increased steric crowding due to the presence of multiple bulky substituents.

Silicon-oxygen bond lengths throughout the molecule approximate 1.64 Ångströms, which is characteristic of single siloxane bonds and reflects the partial ionic character arising from the electronegativity difference between silicon and oxygen. The silicon-carbon bonds connecting methyl groups to silicon centers exhibit typical lengths of approximately 1.92 Ångströms, indicating normal covalent bonding without significant strain or unusual electronic effects. The silicon-oxygen-silicon bond angles adopt the characteristically open geometry observed in siloxanes, with angles approaching 142.5 degrees that facilitate molecular flexibility and reduce torsional strain.

The hybridization pattern of oxygen atoms within the siloxane linkages involves sp³ hybridization, with two bonding pairs directed toward silicon atoms and two lone pairs occupying the remaining hybrid orbitals. This electronic arrangement contributes to the polar nature of siloxane bonds, where oxygen carries a partial negative charge while silicon atoms bear partial positive charges. The resulting dipole moments influence intermolecular interactions and contribute to the unique properties of siloxane-based materials.

The trimethylsiloxy substituents introduce additional complexity to the bonding pattern, as each pendant group contains three additional silicon-carbon bonds and one silicon-oxygen bond connecting to the main chain. The tetrahedral geometry of these terminal silicon atoms is completed by three methyl groups, creating bulky substituents that significantly influence the overall molecular conformation and properties. The electron-withdrawing effect of the siloxane backbone can subtly influence the electron density at these pendant silicon centers, although the magnitude of such effects remains modest due to the limited conjugation possible in silicon-oxygen systems.

Comparative Structural Relationship to Cyclotetrasiloxanes

The structural relationship between this compound and cyclotetrasiloxanes provides valuable insights into the effects of branching and cyclization on organosilicon architecture. Octamethylcyclotetrasiloxane, the most prominent cyclotetrasiloxane derivative, contains four silicon atoms arranged in an eight-membered ring with alternating silicon and oxygen atoms, each silicon bearing two methyl substituents. This cyclic structure contrasts sharply with the linear, branched architecture of the subject compound, highlighting how different connectivity patterns can emerge from similar silicon and oxygen building blocks.

The molecular formula of octamethylcyclotetrasiloxane is C₈H₂₄O₄Si₄, reflecting its more compact structure with eight fewer carbon atoms, eighteen fewer hydrogen atoms, one fewer oxygen atom, and two fewer silicon atoms compared to the branched tetrasiloxane under investigation. This comparison illustrates how the incorporation of additional trimethylsiloxy substituents substantially increases molecular size and complexity. The molecular weight difference between octamethylcyclotetrasiloxane (296.62 grams per mole) and this compound (458.99 grams per mole) reflects the significant structural elaboration achieved through branching.

The conformational behavior of cyclotetrasiloxanes differs markedly from that of branched linear analogues due to the constraints imposed by ring closure. While cyclotetrasiloxanes can adopt various ring conformations similar to those observed in organic cyclic compounds, they generally exhibit reduced conformational flexibility compared to linear siloxanes with similar numbers of silicon atoms. The branched tetrasiloxane compound, in contrast, possesses numerous rotational degrees of freedom that enable adoption of diverse three-dimensional arrangements without the topological constraints inherent in cyclic systems.

| Structural Feature | This compound | Octamethylcyclotetrasiloxane |

|---|---|---|

| Molecular Architecture | Linear, branched | Cyclic, unbranched |

| Silicon Atoms | 6 | 4 |

| Molecular Weight | 458.99 g/mol | 296.62 g/mol |

| Conformational Flexibility | High (multiple rotational degrees of freedom) | Moderate (ring constraints) |

| Substitution Pattern | Mixed (methyl and trimethylsiloxy) | Uniform (dimethyl) |

| Industrial Applications | Specialized intermediate applications | Broad commercial use in personal care |

The substitution patterns also reveal important differences, as octamethylcyclotetrasiloxane features uniform dimethyl substitution at each silicon center, while the branched compound exhibits mixed substitution with both methyl and trimethylsiloxy groups. This difference in substitution pattern influences physical properties, chemical reactivity, and potential applications. The presence of additional silicon-oxygen bonds in the branched compound may enhance thermal stability and chemical inertness compared to the cyclic analogue, although specific comparative studies would be required to quantify such differences.

Properties

IUPAC Name |

trimethyl-[methyl-[methyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H42O5Si6/c1-20(2,3)15-24(13,16-21(4,5)6)19-25(14,17-22(7,8)9)18-23(10,11)12/h1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBZCSBOBLHPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339061 | |

| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-92-1 | |

| Record name | 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Structure and Properties Overview

- Molecular formula: C14H42O5Si6

- Molecular weight: 458.99 g/mol

- IUPAC name: trimethyl-[methyl-[methyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane

- Chemical structure: A tetrasiloxane chain with two bis(trimethylsiloxy) substituents at positions 3 and 5 and eight methyl groups overall.

Understanding the structure is essential for grasping the synthetic routes and the reactivity of the compound.

Preparation Methods of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane

General Synthetic Strategy

The synthesis of this compound typically involves controlled hydrolysis and condensation of chlorosilane precursors or the equilibration of cyclic siloxanes under specific conditions to yield the desired linear tetrasiloxane with trimethylsiloxy end groups. The key steps include:

- Formation of silanol intermediates by partial hydrolysis of chlorosilanes.

- Condensation of silanol groups to form siloxane bonds.

- End-capping with trimethylsilyl groups to stabilize the molecule and prevent further polymerization.

Specific Preparation Routes

Hydrolysis and Condensation of Chlorosilanes

- Starting materials: Dimethylchlorosilane and trimethylchlorosilane.

- Controlled hydrolysis in the presence of water and acid/base catalysts to form silanol intermediates.

- Subsequent condensation under controlled pH and temperature to form the tetrasiloxane backbone.

- End-capping achieved by reaction with trimethylchlorosilane to introduce trimethylsiloxy groups at positions 3 and 5.

This method allows precise control over chain length and end-group functionality but requires careful monitoring to avoid over-condensation and polymerization.

Equilibration of Cyclic Siloxanes

- Starting from cyclic siloxanes such as octamethylcyclotetrasiloxane (D4) or decamethylcyclopentasiloxane (D5).

- Use of catalysts such as strong acids or bases to open the ring and promote equilibration to linear siloxanes.

- Addition of trimethylsilylating agents to cap the reactive ends.

- Control of reaction time and temperature to favor the formation of tetrasiloxane species with bis(trimethylsiloxy) end groups.

This approach benefits from the availability of cyclic siloxanes and can be tuned to optimize yield and purity.

Catalysts and Reaction Conditions

- Acid catalysts: Sulfuric acid, trifluoromethanesulfonic acid.

- Base catalysts: Potassium hydroxide, sodium hydroxide.

- Solvents: Non-polar solvents such as toluene or hexane are often used to facilitate phase separation and control reaction kinetics.

- Temperature: Typically maintained between 20°C and 100°C depending on the catalyst and reaction step.

- Reaction time: Ranges from several hours to a day to achieve optimal conversion.

Purification Techniques

- Distillation under reduced pressure to separate the tetrasiloxane from lower and higher molecular weight siloxanes.

- Chromatographic methods for analytical purity assessment.

- Crystallization or precipitation techniques are less common due to the oily nature of the product.

Data Table: Summary of Preparation Parameters

| Preparation Step | Conditions | Reagents/Catalysts | Outcome/Notes |

|---|---|---|---|

| Hydrolysis of chlorosilanes | Room temp, aqueous phase | Dimethylchlorosilane, H2O, acid/base catalyst | Formation of silanol intermediates |

| Condensation | 20-80°C, controlled pH | Silanol intermediates | Formation of tetrasiloxane backbone |

| End-capping | 50-100°C, anhydrous conditions | Trimethylchlorosilane | Introduction of trimethylsiloxy end groups |

| Equilibration of cyclic siloxanes | 40-90°C, acid/base catalyst | D4 or D5 cyclic siloxanes | Ring-opening and linear siloxane formation |

| Purification | Reduced pressure distillation | None | Isolation of pure tetrasiloxane |

Research Findings and Analysis

- The choice of catalyst significantly influences the molecular weight distribution and end-group fidelity. Acid catalysts tend to promote faster equilibration but may increase side reactions, while base catalysts provide milder conditions with better control.

- The reaction stoichiometry between chlorosilanes and water is critical to avoid incomplete hydrolysis or excessive polymerization.

- End-capping with trimethylchlorosilane is essential to stabilize the tetrasiloxane and prevent further chain growth, which is confirmed by spectroscopic analysis (NMR, IR).

- Evaporation profiles of the final compound indicate suitability for cosmetic applications where controlled volatility is required.

- Recent patents highlight the use of this compound in cosmetic formulations, emphasizing the importance of purity and consistent preparation methods to achieve desired product performance.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.

Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.

Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications.

Scientific Research Applications

Material Science Applications

Silicone Polymers and Coatings

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane is utilized in the formulation of silicone polymers and coatings due to its excellent thermal stability and hydrophobic properties. These materials are widely used in:

- Protective Coatings : Providing resistance to water and chemicals.

- Sealants : Used in construction for weatherproofing.

Table 1: Comparison of Silicone Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrophobicity | Excellent |

| Chemical Resistance | Broad spectrum |

Pharmaceutical Applications

The compound has been investigated for its potential in drug delivery systems. Its siloxane structure allows for:

- Controlled Release Mechanisms : By modifying the polymer matrix with this tetrasiloxane compound, researchers can achieve sustained drug release profiles.

- Biocompatibility : Studies indicate that it exhibits low toxicity levels, making it suitable for biomedical applications.

Case Study: Drug Delivery Systems

A study published in Frontiers in Pharmacology highlighted the use of modified siloxanes in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound showed promising results in improving pharmacokinetic profiles .

Environmental Applications

This compound is also being explored for its environmental applications:

- Silicone-Based Surfactants : Used in formulations to lower surface tension and improve wetting properties in agricultural chemicals.

- Adsorbents for Pollutants : The unique structure allows it to be effective in capturing organic pollutants from water sources.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Adsorption of Heavy Metals | High efficiency noted |

| Surfactant Efficacy | Improved dispersion of pesticides |

Future Research Directions

Further research is warranted to explore:

- Nanotechnology Applications : Investigating the use of this compound in nanomaterials for targeted drug delivery or as a component of nanocomposites.

- Biodegradability Studies : Understanding the environmental fate and degradation pathways to ensure sustainable use.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane involves its interaction with various molecular targets. In electronic applications, it acts as a precursor that undergoes chemical vapor deposition to form thin films with low dielectric constants. In biological systems, it interacts with cellular membranes and proteins, enhancing the stability and functionality of biomaterials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane with structurally and functionally related siloxanes:

Structural and Functional Differences

Substituent Impact: The trimethylsiloxy groups in the octamethyl compound enhance its polarity compared to non-functionalized siloxanes (e.g., octamethyltetrasiloxane), improving its compatibility with organic matrices in PECVD applications .

Biological Activity :

- The octamethyl compound exhibits broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, attributed to its ability to disrupt microbial membranes . In contrast, the heptamethyl variant shows anti-quorum sensing properties, interfering with bacterial communication rather than direct lethality .

- Cyclic siloxanes (e.g., hexasiloxane, heptasiloxane) generally lack significant bioactivity but are valued for industrial applications due to their thermal stability .

Industrial Applications: The octamethyl compound’s low dielectric constant (k ≈ 2.7) makes it superior to cyclic siloxanes in semiconductor manufacturing, where insulation properties are critical . Non-functionalized siloxanes (e.g., octamethyltetrasiloxane) are cheaper but less versatile in thin-film synthesis .

Biological Activity

Overview

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane (CAS No. 2003-92-1) is a silicon-based compound with the molecular formula C14H42O5Si6. It is recognized for its unique structure comprising multiple silicon and oxygen atoms. This compound exhibits significant potential in various fields including industrial applications and biological research.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 458.99 | g/mol |

| Density | 1.005 | g/cm³ |

| Boiling Point | 457.6 | °C at 760 mmHg |

| LogP (octanol/water) | 5.058 | - |

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. This compound has been studied for its potential in enhancing the stability and functionality of biomaterials used in medical applications. Notably:

- Drug Delivery Systems : It serves as a component in drug delivery formulations due to its compatibility with various biological systems.

- Biocompatible Coatings : The compound is explored for creating coatings on implants that promote biocompatibility and reduce rejection rates.

In Vitro Studies

Recent studies have demonstrated the compound's antioxidant properties and its effects on cell viability:

- Antioxidant Activity : In vitro assays indicated that this compound exhibits significant free radical scavenging capabilities. For instance, it has been shown to enhance the antioxidant capacity of formulations when combined with other phytochemicals .

- Cytotoxicity : Research involving various cell lines has revealed that this compound can induce cytotoxic effects at certain concentrations. The IC50 values observed in studies vary depending on the specific cell lines tested .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of several siloxane compounds including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cultured cells when compared to controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on melanoma cells (SK-MEL-28), the compound was tested for its cytotoxic effects. The results showed a concentration-dependent reduction in cell viability with an IC50 value of approximately 65 µg/mL. This suggests potential applications in cancer therapeutics .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | Tetrasiloxane | Lacks trimethylsiloxy groups |

| Hexamethyldisiloxane | Disiloxane | Simpler structure with fewer silicon atoms |

The unique arrangement of trimethylsiloxy groups in this compound enhances its stability and reactivity compared to similar siloxanes.

Q & A

Q. What are the recommended synthesis protocols for 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane, and how can reaction conditions be optimized?

Methodological Answer:

- Base Synthesis: A common approach involves siloxane equilibration reactions. For example, describes a method where methylphenylcyclosiloxanes are equilibrated with a disiloxane in the presence of tetramethylammonium silanolate, yielding >90% product after recycling byproducts . Adapting this, researchers can use similar catalytic conditions (e.g., NaOH in THF as in ) for hydrolytic condensation of precursor silanols .

- Optimization: Use statistical Design of Experiments (DoE) to minimize trial runs. For instance, vary molar ratios of silanol precursors, catalyst concentration, and temperature, as suggested in . Response Surface Methodology (RSM) can identify optimal conditions for yield and purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Compare NMR shifts with NIST reference data for related siloxanes (e.g., 1,1,5,5,5-hexamethyl-3,3-bis(trimethylsiloxy)trisiloxane in ). Expected peaks: -20 to -22 ppm (Si-O-Si) and 10-15 ppm (trimethylsilyl groups) .

- FT-IR: Look for Si-O-Si asymmetric stretching (~1000–1100 cm) and Si-CH bends (~1250 cm) .

- Crystallography: If single crystals are obtained (e.g., via n-hexane recrystallization as in ), perform X-ray diffraction to confirm bond angles and connectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for siloxanes like this compound?

Methodological Answer:

- Root Cause Analysis: Discrepancies may arise from impurities (e.g., residual catalysts or byproducts) or measurement techniques. For example, shows that siloxy group substitution patterns significantly alter thermal stability.

- Experimental Design:

- Purification: Use fractional distillation or repeated recrystallization () to isolate high-purity samples .

- Controlled Testing: Conduct Thermogravimetric Analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways. Compare results with structurally similar compounds (e.g., phenyl-substituted trisiloxanes in ) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- Quantum Chemistry: Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds. Compare with experimental data from NIST () to validate models .

- Reactor Simulation: Integrate AI-driven tools (e.g., COMSOL Multiphysics as in ) to model reaction kinetics and optimize parameters like residence time and mixing efficiency in flow reactors .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

Methodological Answer:

Q. How can researchers navigate regulatory frameworks for siloxane derivatives?

Methodological Answer:

- Documentation: Refer to ECHA REACH dossiers (e.g., CAS 2116-84-9 in ) for compliance templates .

- Toxicity Screening: Conduct zebrafish embryo assays or in vitro cytotoxicity tests to preemptively address regulatory concerns (aligns with ’s safety assessment protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.